
1,1-Dibutyl-2-propylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibutyl-2-propylhydrazine is an organic compound belonging to the hydrazine family Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutyl-2-propylhydrazine typically involves the reaction of butylhydrazine with propylhalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction without causing decomposition.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether to dissolve the reactants and provide a medium for the reaction.
Catalysts: Sometimes, catalysts like palladium or nickel complexes are used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibutyl-2-propylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced nitrogen-containing compounds.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions include azides, amines, and substituted hydrazines, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Dibutyl-2-propylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 1,1-Dibutyl-2-propylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethyl-2-propylhydrazine: Similar in structure but with methyl groups instead of butyl groups.
1,1-Dibutylhydrazine: Lacks the propyl group, making it less versatile in certain reactions.
1,1-Dibutyl-2,2-dipropylhydrazine: Contains additional propyl groups, leading to different reactivity and applications.
Uniqueness
1,1-Dibutyl-2-propylhydrazine is unique due to its specific combination of butyl and propyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability.
Propiedades
Número CAS |
61699-88-5 |
|---|---|
Fórmula molecular |
C11H26N2 |
Peso molecular |
186.34 g/mol |
Nombre IUPAC |
1,1-dibutyl-2-propylhydrazine |
InChI |
InChI=1S/C11H26N2/c1-4-7-10-13(11-8-5-2)12-9-6-3/h12H,4-11H2,1-3H3 |
Clave InChI |
KOCQJMPHPKMWPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


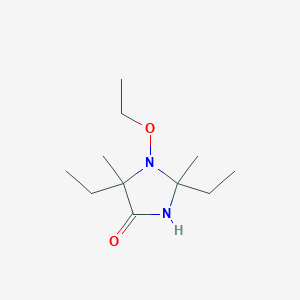
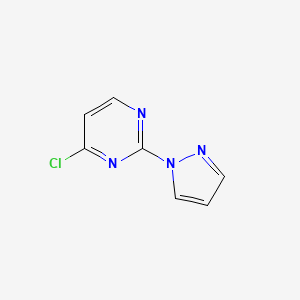
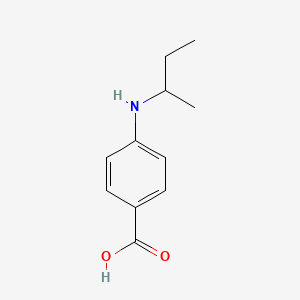
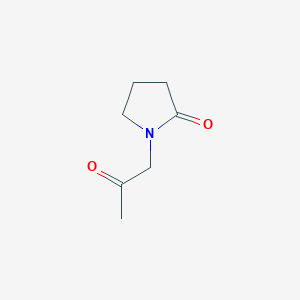

![1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid](/img/structure/B13943680.png)
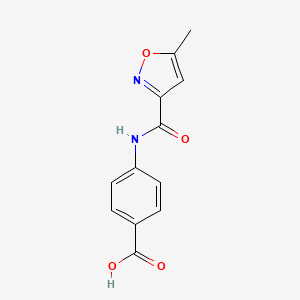
![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943692.png)
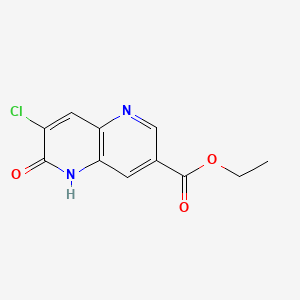

![[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13943701.png)
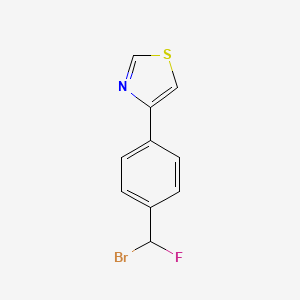
![3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13943719.png)

